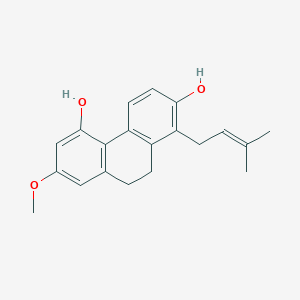

Spiranthol A

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-(3-methylbut-2-enyl)-9,10-dihydrophenanthrene-2,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-12(2)4-6-16-15-7-5-13-10-14(23-3)11-19(22)20(13)17(15)8-9-18(16)21/h4,8-11,21-22H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNSLYFKVUHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)OC)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spiranthol A: An In-depth Technical Guide on its Ethnobotanical History, Discovery, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthol A, more commonly known as spilanthol, is a bioactive N-alkylamide that has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] Historically rooted in traditional medicine, this compound is the primary constituent responsible for the pungent and numbing sensation of Acmella oleracea (L.) R.K. Jansen, a plant colloquially known as the "toothache plant."[3][4][5] This technical guide provides a comprehensive overview of the ethnobotanical history, discovery, and detailed experimental data related to the bioactivity of spilanthol, with a focus on its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History in Ethnobotany

The discovery of spilanthol is intrinsically linked to the long-standing use of Acmella oleracea in traditional medicine across various cultures.

Traditional and Ethnobotanical Uses

Acmella oleracea, also known by its synonym Spilanthes acmella, has its origins in the tropical regions of Brazil and is now cultivated worldwide in tropical and subtropical areas. The plant has a rich history of use in traditional medicine systems, particularly in South America and Asia.

The most prominent and well-documented traditional application of Acmella oleracea is for dental analgesia.[3][4][6] Indigenous communities in the Amazon have traditionally chewed the flowers and leaves to relieve toothaches, gum infections, and sore throats, which earned it the moniker "toothache plant."[3][4][5] This practice is attributed to the potent numbing and tingling sensation induced by the plant's active compounds.[5]

Beyond oral health, the plant has been used in folk medicine to treat a wide range of ailments, including:

-

Rheumatism and Inflammation: Crushed plants were used topically to alleviate the pain and swelling associated with rheumatism.[6]

-

Fever and Infections: Decoctions of the plant have been used to treat fevers, including malaria, as well as throat and gum infections.[3][7]

-

Gastrointestinal Issues: It has been traditionally used to address stomach aches and dysentery.

-

Other Uses: Traditional applications also include its use as an antiseptic, for skin conditions, and even as an insecticide.[4]

Scientific Discovery and Isolation of Spilanthol

The notable physiological effects of Acmella oleracea prompted scientific investigation into its chemical constituents. The primary bioactive compound responsible for its characteristic pungency and medicinal properties was identified as an N-alkylamide and named spilanthol.

The first documented cultivation of the plant dates back to 1791 in the Caribbean.[3] However, the isolation and characterization of spilanthol occurred much later. While early chemical investigations of Spilanthes species took place from the 1940s, the definitive structure of spilanthol, (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, was elucidated through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Chemical Properties and Characterization

-

Chemical Formula: C14H23NO[8]

-

Molar Mass: 221.34 g/mol [8]

-

IUPAC Name: (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide[8]

-

Appearance: Colorless amorphous powder.

-

Solubility: Spilanthol is an amphiphilic compound, soluble in a range of organic solvents from hexane to aqueous methanol.[8]

Spectroscopic Data

The structure of spilanthol has been confirmed by various spectroscopic techniques.

Table 1: NMR Spectroscopic Data for Spilanthol (in CDCl3) [8]

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 1 | - | 166.4 |

| 2 | 5.94 (d, J=15.0 Hz) | 123.6 |

| 3 | 7.22 (dt, J=15.0, 7.0 Hz) | 143.8 |

| 4 | 2.29 (q, J=7.0 Hz) | 32.5 |

| 5 | 2.16 (q, J=7.0 Hz) | 28.9 |

| 6 | 5.58 (t, J=10.0 Hz) | 128.8 |

| 7 | 6.13 (t, J=10.0 Hz) | 129.5 |

| 8 | 6.78 (dd, J=15.0, 10.0 Hz) | 128.1 |

| 9 | 5.76 (dq, J=15.0, 7.0 Hz) | 145.5 |

| 10 | 1.79 (d, J=7.0 Hz) | 18.4 |

| 1' | 3.14 (t, J=6.5 Hz) | 46.9 |

| 2' | 1.79 (m) | 28.6 |

| 3' | 0.91 (d, J=6.5 Hz) | 20.1 |

Mass Spectrometry: The positive ion mass spectrum of spilanthol shows a molecular ion [M+H]⁺ at m/z = 222. Key fragments include m/z = 149, corresponding to the loss of the isobutyl amine group, and m/z = 99, indicative of the isobutylamide moiety.[8] The mass spectrum from a flower head extract of S. acmella showed ion fragments at m/z (% relative intensity): 221 [M]+ (5), 206 (1), 192 (3), 141 (76), 126 (41), 98 (28), 81 (100), 79 (38), 41 (33).

Experimental Protocols

Extraction and Purification of Spilanthol

Several methods have been developed for the extraction and purification of spilanthol from Acmella oleracea.

-

Protocol:

-

Air-dry the aerial parts of Acmella oleracea in the shade and pulverize the dried material.

-

Perform extraction using a Soxhlet apparatus with a solvent such as petroleum ether or ethanol.[9]

-

Alternatively, macerate the powdered plant material in a solvent like 85% ethanol, followed by liquid-liquid partitioning against hexane, chloroform, ethyl acetate, and butanol.[10][11]

-

Concentrate the extract under vacuum using a rotary evaporator.

-

-

Protocol:

-

Use supercritical carbon dioxide (scCO2) to extract spilanthol from the aerial parts of the plant.

-

Fractionate the extract to enrich the spilanthol content.[12]

-

-

Flash Chromatography: The spilanthol-enriched fractions can be further purified by flash chromatography to yield high-purity spilanthol.[12]

-

Thin Layer Chromatography (TLC): TLC on silica gel plates with a mobile phase of hexane:ethyl acetate (e.g., 2:1 v/v) can be used for purification.[8]

-

High-Performance Liquid Chromatography (HPLC): Preparative scale HPLC is also an effective method for purifying spilanthol.[8]

Quantification of Spilanthol by HPLC

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: C18 column.

-

Mobile Phase:

-

Detection: UV detection at 237 nm.[8]

-

Quantification: Generate a calibration curve using a purified spilanthol standard to quantify the amount in the extracts.

In Vitro Anti-inflammatory Activity Assay

-

Cell Culture:

-

Induction of Inflammation:

-

Treatment:

-

Pre-treat the cells with various concentrations of spilanthol (e.g., 3-100 µM) for a specified duration before adding the inflammatory stimulus.[13]

-

-

Analysis:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

-

Prostaglandin E2 (PGE2) Levels: Measure PGE2 levels in the cell supernatant by ELISA.[13]

-

Protein Expression (COX-2, iNOS, p-IκBα, p-p38, p-JNK, p-ERK): Analyze the protein levels in cell lysates by Western blotting using specific antibodies.[13][14][15]

-

mRNA Expression (ICAM-1, MUC5AC): Determine the mRNA levels by real-time polymerase chain reaction (RT-qPCR).[13]

-

In Vivo Analgesic and Anti-inflammatory Activity Assays

-

Animals: Use albino rats or mice for these studies.

-

Analgesic Activity (Writhing Test):

-

Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

-

Administer spilanthol or the plant extract orally to the animals.

-

Induce paw edema by injecting a solution of carrageenan into the sub-plantar region of the hind paw.

-

Measure the paw volume at different time intervals using a plethysmometer.

-

Calculate the percentage of inhibition of edema compared to a control group.

-

Quantitative Data on Bioactivities

Table 2: Anti-inflammatory Activity of Spilanthol

| Assay | Cell Line/Model | Inducer | Spilanthol Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 macrophages | LPS | 90 µM and 180 µM | Significant inhibition of NO production | |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | RAW 264.7 macrophages | LPS | Dose-dependent reduction | [10] | |

| PGE2, COX-2, TNF-α, MCP-1 Expression | A549 human lung epithelial cells | IL-1β | 3-100 µM | Decreased expression | [13] |

| COX-2, p-p38, p-JNK Expression | 3T3-L1 pre-adipocytes | LPS | 3 µM | Significant suppression | [15][16] |

Table 3: Antimicrobial and Antimalarial Activity of Spilanthol

| Activity | Organism/Strain | IC50 / MIC | Reference |

| Antimalarial | Plasmodium falciparum (PFB strain) | 5.8-41.4 µg/mL | [7] |

| Antimalarial | Plasmodium falciparum (K1 strain, chloroquine-resistant) | 5.8-41.4 µg/mL | [7] |

Table 4: Insecticidal Activity of Spilanthol

| Organism | LC50 | Reference |

| Plutella xylostella | 1.49 g/L |

Mechanism of Action: Signaling Pathways

Spilanthol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Spilanthol has been shown to inhibit this pathway by:

-

Preventing the Phosphorylation of IκBα: This stabilization of IκBα keeps NF-κB in its inactive state in the cytoplasm.[13]

-

Inhibiting the Nuclear Translocation of NF-κB: By preventing IκBα degradation, spilanthol blocks the movement of NF-κB into the nucleus.[17][18]

-

Suppressing NF-κB DNA Binding Activity: Spilanthol has been observed to restrain the binding of nuclear NF-κB to its target DNA sequences.[10]

This inhibition of the NF-κB pathway leads to the downregulation of various pro-inflammatory mediators, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[10]

Inhibition of the MAPK Pathway

The MAPK pathway, which includes key proteins like p38, JNK, and ERK, is another critical signaling cascade involved in the inflammatory response. Spilanthol modulates this pathway by:

-

Inhibiting the Phosphorylation of p38, JNK, and ERK: Spilanthol has been shown to significantly decrease the phosphorylation of these MAPK proteins in response to inflammatory stimuli.[14][15]

The suppression of the MAPK pathway by spilanthol contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory enzymes and cytokines.

Visualizations

Signaling Pathways

Caption: Mechanism of action of Spilanthol in inhibiting inflammation.

Experimental Workflow

Caption: Experimental workflow for spilanthol bioactivity screening.

Conclusion

Spilanthol, a natural compound with a rich history in ethnobotany, has demonstrated significant potential as a therapeutic agent, particularly in the realm of anti-inflammatory and analgesic applications. Its well-characterized mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, provides a strong scientific basis for its observed bioactivities. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to further explore the pharmacological potential of spilanthol and develop novel therapeutic strategies. Further research is warranted to fully elucidate its clinical efficacy and safety profile for various applications.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acmella oleracea – HERB SOCIETY OF AMERICA: PIONEER UNIT [herbsocietypioneer.org]

- 4. Acmella oleracea | Center for Latin American, Caribbean, and Latinx Studies | Vanderbilt University [as.vanderbilt.edu]

- 5. myhomesteadlife.com [myhomesteadlife.com]

- 6. The Marvel of Spilanthes Acmella: A Comprehensive Guide to Its Medicinal Power [highthymefarmacy.com]

- 7. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Spilanthol Inhibits COX-2 and ICAM-1 Expression via Suppression of NF-κB and MAPK Signaling in Interleukin-1β-Stimulated Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spilanthol Inhibits Inflammatory Transcription Factors and iNOS Expression in Macrophages and Exerts Anti-inflammatory Effects in Dermatitis and Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Toothache Plant: A Technical Guide to Alternative Natural Sources of Spilanthol

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing natural sources of the potent bioactive compound Spilanthol, beyond the commonly known Acmella oleracea. This whitepaper provides an in-depth analysis of alternative plant sources, quantitative data, detailed experimental protocols for extraction and analysis, and a thorough examination of the signaling pathways modulated by Spilanthol.

Spilanthol, also known as affinin, is a bioactive N-alkylamide recognized for its analgesic, anti-inflammatory, and vasodilatory properties.[1] While traditionally extracted from Acmella oleracea, this guide identifies and explores other significant natural reservoirs, with a primary focus on Heliopsis longipes and various species within the Spilanthes genus.

Quantitative Analysis of Spilanthol in Alternative Natural Sources

The concentration of Spilanthol can vary significantly between different plant species and even between different tissues of the same plant. The following table summarizes the quantitative data available for alternative natural sources of this valuable compound.

| Plant Species | Plant Part | Extraction Solvent | Spilanthol Content | Reference |

| Heliopsis longipes | Roots | Dichloromethane | 28.5 g from 100 g of crude extract (derived from 7 kg of dry roots) | [2] |

| Spilanthes acmella (in vitro) | Leaves | Methanol | 3294.36 ± 12.4 µg/g Dry Weight | [3] |

| Spilanthes acmella (in vivo) | Leaves | Methanol | 2703.66 ± 9.6 µg/g Dry Weight | [3] |

| Spilanthes acmella | Flower Heads | Ethanol | 9.04% of total N-alkylamides (of which 88.84% is spilanthol) in the extract | [4] |

| Acmella ciliata | Flowers | Methanol | 18.44 mg/g crude extract | [5] |

Experimental Protocols

This section provides a detailed overview of the methodologies for the extraction, isolation, and quantification of Spilanthol from natural sources.

Extraction of Spilanthol from Heliopsis longipes Roots

This protocol is based on the successful isolation of affinin (Spilanthol) from Heliopsis longipes.

-

Plant Material Preparation: Dried and ground roots of Heliopsis longipes are used as the starting material.

-

Solvent Extraction: Dichloromethane has been shown to provide a higher yield of extract compared to ethanol.[2] The ground root material is extracted with dichloromethane.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude dichloromethane extract is subjected to open column chromatography on silica gel.[2]

-

Purification: Fractions containing Spilanthol are further purified by subsequent chromatographic techniques to yield the pure compound.[2]

Quantification of Spilanthol using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of Spilanthol.

-

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

-

Column: A C18 column is typically used for separation.[6]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 93:7 v/v) is effective.[6]

-

Detection: Spilanthol can be detected by UV absorbance at approximately 237 nm.[6]

-

Quantification: A calibration curve is generated using a purified Spilanthol standard. The concentration of Spilanthol in the extracts is then determined by comparing their peak areas to the standard curve.[3]

Quantification of Spilanthol using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the quantification of Spilanthol.

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: The quantification can be based on the peak areas of the [M+H]⁺ and [2M+H]⁺ ions.[6]

-

Validation: A validated LC-MS method for Spilanthol quantification has been established, with parameters such as repeatability, intermediate precision, limit of detection, and limit of quantification determined.[7]

Signaling Pathways Modulated by Spilanthol

Spilanthol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathways

Spilanthol has demonstrated significant anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. This leads to a reduction in the expression of pro-inflammatory mediators.[8][9]

Caption: Spilanthol's anti-inflammatory mechanism.

Vasodilation Signaling Pathways

The vasodilatory effect of Spilanthol is mediated through the activation of gasotransmitter (NO, H₂S, CO) and prostacyclin (PGI₂) signaling pathways.[10][11]

References

- 1. [PDF] Spilanthol from Traditionally Used Spilanthes acmella Enhances AMPK and Ameliorates Obesity in Mice Fed High-Fat Diet | Semantic Scholar [semanticscholar.org]

- 2. Affinin (Spilanthol), Isolated from Heliopsis longipes, Induces Vasodilation via Activation of Gasotransmitters and Prostacyclin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. A validated liquid chromatography-electrospray ionization-mass spectrometry method for quantification of spilanthol in Spilanthes acmella (L.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Affinin (Spilanthol), Isolated from Heliopsis longipes, Induces Vasodilation via Activation of Gasotransmitters and Prostacyclin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiranthol A derivatives and their biological activities

An In-depth Technical Guide to Spiranthol A and its Derivatives: Biological Activities and Mechanisms

Introduction

Spiranthol, also known as affinin, is a bioactive N-isobutylamide primarily isolated from plants of the Asteraceae family, most notably Acmella oleracea (jambú) and Heliopsis longipes, often referred to as "toothache plants".[1][2][3] Its chemical name is (2E,6Z,8E)-N-(2-Methylpropyl)deca-2,6,8-trienamide, with the chemical formula C₁₄H₂₃NO.[1] This compound is responsible for the characteristic sensory properties of these plants, including tingling, numbing, and pungency.[2][4] Beyond its traditional use as an analgesic for toothaches, spiranthol and its synthesized derivatives have garnered significant scientific interest due to a wide spectrum of pharmacological effects. These include anti-inflammatory, insecticidal, analgesic, antimicrobial, and vasodilatory activities, making it a promising lead compound for drug development.[2][5] This guide provides a comprehensive overview of the biological activities of spiranthol and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

The diverse biological effects of spiranthol are attributed to its unique chemical structure. The following sections detail its major activities, supported by quantitative data from various studies.

Anti-inflammatory and Immunomodulatory Activity

Spiranthol demonstrates potent anti-inflammatory effects across various experimental models. Its mechanism primarily involves the downregulation of key pro-inflammatory mediators.[3][6] In lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7), spiranthol significantly inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3][6] It also dose-dependently reduces the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6] Furthermore, in a model of atopic dermatitis, topical application of spiranthol was shown to reduce serum levels of IgE and IgG2a, indicating its potential in modulating allergic inflammatory responses.[7]

| Activity | Model | Compound | Metric | Value | Reference |

| Anti-inflammatory | Phorbol myristate acetate-induced mouse ear edema | Spiranthol | ED₅₀ | 1.3 mg/ear | [3] |

| Vasodilation | Rat Aorta | Affinin (Spiranthol) | EC₅₀ | 27.38 µg/mL | [8] |

Insecticidal and Larvicidal Activity

Spiranthol and extracts from Acmella oleracea have shown significant toxicity against various insect pests and disease vectors, positioning them as potential bio-insecticides.[9][10] The compound acts on the central nervous system of insects, causing initial hyperexcitation followed by paralysis.[9] Its efficacy has been demonstrated against agricultural pests like the diamondback moth (Plutella xylostella) and tomato leafminer (Tuta absoluta), as well as mosquito larvae of Anopheles, Culex, and Aedes species, which are vectors for malaria and dengue fever.[9][10]

| Activity | Target Organism | Compound/Extract | Metric | Value | Reference |

| Insecticidal | Plutella xylostella | Spiranthol | LC₅₀ | 1.49 g/L | [10][11][12] |

| Insecticidal | Plutella xylostella | Methanolic Seed Extract | LC₅₀ | 5.14 g/L | [10][11][12] |

| Insecticidal | Plutella xylostella | Hexane Seed Extract | LC₅₀ | 5.04 g/L | [10][11][12] |

| Insecticidal | Tuta absoluta | Spiranthol | LD₅₀ | 0.13 µg/mg | [10] |

| Larvicidal | Anopheles, Culex, Aedes | Spiranthol | Mortality | 100% at 7.5 ppm | [10] |

| Larvicidal | A. albimanus, A. aegypti | Ethanolic Extract | Mortality | 100% at 7 mg/L | [10] |

Analgesic and Anesthetic Activity

The traditional use of spiranthol-containing plants for alleviating toothache is supported by scientific evidence of its local anesthetic and analgesic properties.[3][] The sensation of numbing and tingling is attributed to its interaction with chemosensory receptors on trigeminal nerves.[4] The mechanism of action is multifaceted, involving the blockage of voltage-gated Na⁺ channels and interaction with TRPA1 and TRPV1 receptors.[9] A synthesized analogue of spiranthol demonstrated superior in vivo anesthetic effects compared to both spiranthol and the commercial standard EMLA® in a tail flick model.[14]

Vasodilatory and Antihypertensive Activity

Spiranthol, referred to as affinin in some studies, induces concentration-dependent vasodilation in rat aorta.[8] This effect is mediated by multiple signaling pathways, including those involving the gasotransmitters NO, carbon monoxide (CO), and hydrogen sulfide (H₂S), as well as the prostacyclin pathway.[8] The antihypertensive effects of spiranthol may also be linked to its interaction with cannabinoid (CB1) receptors and TRPV1 channels.[1]

Signaling Pathways and Mechanisms of Action

Spiranthol and its derivatives exert their biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory properties of spiranthol are largely mediated by the suppression of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS or IL-1β, spiranthol inhibits the activation of NF-κB, a critical transcription factor for pro-inflammatory genes.[6][][15] This leads to the reduced expression of iNOS, COX-2, and pro-inflammatory cytokines.[3][6] Spiranthol also blocks the phosphorylation of MAPK proteins, including ERK1/2, JNK, and p38, which are crucial for transmitting inflammatory signals.[7][15]

Caption: Spiranthol inhibits inflammatory responses by suppressing MAPK and NF-κB pathways.

Vasodilation Signaling

The vasodilator effect of spiranthol is complex, involving both endothelium-dependent and independent mechanisms. It activates multiple signaling cascades that lead to smooth muscle relaxation. These include the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway, the hydrogen sulfide/ATP-sensitive potassium channel (H₂S/KATP) pathway, the carbon monoxide/cyclic guanosine monophosphate (CO/cGMP) pathway, and the prostacyclin/cyclic adenosine monophosphate (PGI₂/cAMP) pathway.[8]

Caption: Spiranthol induces vasodilation via activation of multiple signaling pathways.

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activities of spiranthol and its derivatives.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay assesses the ability of a compound to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of spiranthol (or derivatives) and stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL). A control group without spiranthol treatment is included.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[6]

References

- 1. Spilanthol - Wikipedia [en.wikipedia.org]

- 2. sbctc-whatcomctc.primo.exlibrisgroup.com [sbctc-whatcomctc.primo.exlibrisgroup.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effect of spilanthol from Spilanthes acmella on murine macrophage by down-regulating LPS-induced inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topical Spilanthol Inhibits MAPK Signaling and Ameliorates Allergic Inflammation in DNCB-Induced Atopic Dermatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Insecticidal Toxicity of Spilanthol from Spilanthes acmella Murr. against Plutella xylostella L. [scirp.org]

- 12. Insecticidal Toxicity of Spilanthol from <i>Spilanthes acmella</i> Murr. against <i>Plutella xylostella</i> L. [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Spiranthol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiranthol A is a naturally occurring dihydrophenanthrene isolated from the orchid Spiranthes sinensis (Pers.) Ames. This technical guide provides a comprehensive overview of the known physical and chemical properties of pure this compound, compiled from available scientific literature. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in this compound. This document summarizes its chemical identity, and known biological activities, and outlines the general experimental procedures for its isolation and characterization. Due to the limited public availability of the primary characterization data, this guide also highlights areas where further research is needed to fully elucidate the properties of this compound.

Chemical Identity and Properties

This compound is a member of the dihydrophenanthrene class of natural products. Its core structure is a partially saturated phenanthrene ring system. The definitive work on the isolation and structure elucidation of this compound was published by Tezuka et al. in 1989.[1]

Physicochemical Properties

Quantitative data on the physical properties of pure this compound are not widely available in current literature. The primary source remains the original 1989 publication, which is not readily accessible. The data presented below is based on information from chemical suppliers and databases that cite this original work.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₃ | [1] |

| Molecular Weight | 310.39 g/mol | [1] |

| CAS Number | 126192-35-6 | |

| Physical State | Not Reported | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Spectroscopic Data

Detailed spectroscopic data for pure this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, were reported in the foundational 1989 paper by Tezuka et al.[1] However, the complete spectral data sets are not available in the publicly accessible domain. Researchers requiring this detailed information are advised to consult the original publication.

Experimental Protocols

General Isolation and Purification of Dihydrophenanthrenes from Spiranthes sinensis

While the specific, detailed protocol for the isolation of this compound from the original publication is not available, a general methodology for the isolation of dihydrophenanthrenes from Spiranthes sinensis can be outlined based on subsequent studies of related compounds from this plant. This typically involves solvent extraction followed by chromatographic separation.

2.1.1. Extraction

-

The air-dried and powdered whole plant material of Spiranthes sinensis is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

This residue is subsequently partitioned between an aqueous solution and a series of organic solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.

2.1.2. Chromatographic Separation

-

The ethyl acetate-soluble fraction, which is often enriched with dihydrophenanthrenes, is subjected to column chromatography on silica gel.

-

A gradient elution system, typically using mixtures of n-hexane and ethyl acetate of increasing polarity, is employed to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to yield the pure dihydrophenanthrene compounds.

Caption: General workflow for the isolation of dihydrophenanthrenes.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of pure this compound are limited in the available literature. However, research on extracts of Spiranthes sinensis and other dihydrophenanthrenes isolated from this plant has indicated potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Extracts of Spiranthes sinensis containing dihydrophenanthrenes have been shown to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory pathways.

Caption: Inhibition of the NF-κB signaling pathway.

Cytotoxic Activity

Various phenanthrene derivatives isolated from Spiranthes sinensis have demonstrated cytotoxic activity against a range of cancer cell lines. The precise mechanisms of action are still under investigation but are thought to involve the induction of apoptosis.

Conclusion and Future Directions

This compound, a dihydrophenanthrene from Spiranthes sinensis, represents a potentially interesting natural product for further investigation, particularly in the context of its potential anti-inflammatory and cytotoxic activities. However, a significant gap exists in the publicly available, detailed physicochemical and spectroscopic data for this compound. To facilitate future research and development, it is imperative that the full experimental data from the original isolation and characterization studies are made more accessible. Furthermore, future work should focus on the targeted biological evaluation of pure this compound to elucidate its specific mechanisms of action and potential therapeutic applications.

References

In Silico Modeling of Spiranthol A Receptor Binding: A Technical Guide

Abstract:

Spiranthol A, a bioactive N-alkylamide from Acmella oleracea, is recognized for its analgesic, anti-inflammatory, and anesthetic properties. Understanding its mechanism of action at a molecular level is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of this compound to its putative receptor targets. We detail experimental protocols for molecular docking and molecular dynamics simulations, present quantitative binding data from existing studies, and visualize the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of natural products.

Introduction to this compound and its Putative Receptors

This compound (also known as Spilanthol) is the primary bioactive compound responsible for the pharmacological effects of Acmella oleracea. Its diverse biological activities suggest interactions with multiple molecular targets. In silico studies have explored its binding to several receptors implicated in pain and inflammation.

Initial computational studies have identified potential interactions between this compound and the following receptors:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.

-

Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2): Involved in cytokine signaling pathways that mediate inflammation.

-

Toll-like Receptor 4 (TLR4) pathway proteins: Central to the innate immune response and neuroinflammation.

Furthermore, based on its analgesic and anesthetic properties, this compound is hypothesized to interact with:

-

Cannabinoid Receptor 1 (CB1) and 2 (CB2): G-protein coupled receptors that are key components of the endocannabinoid system, which modulates pain, inflammation, and neurotransmission. In silico molecular docking evaluations have indicated that alkylamides from Acmella oleracea, including spilanthol, can interact with CB1, CB2, and TRPV1 receptors[1]. An extract of Acmella oleracea standardized to 20% spilanthol demonstrated binding affinity for the CB2 receptor[2][3].

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A non-selective cation channel that functions as a transducer of noxious stimuli. Molecular docking studies suggest that alkylamides from Acmella oleracea behave as partial TRPV1 agonists[1].

This guide will focus on the in silico methodologies to investigate these interactions.

In Silico Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[4] This method is instrumental in virtual screening and understanding ligand-receptor interactions at a molecular level.

Detailed Protocol for Molecular Docking of this compound:

-

Protein Preparation:

-

Obtain the 3D structure of the target receptor (e.g., CB1, TRPV1, COX-2) from a protein database like the Protein Data Bank (PDB).

-

Prepare the protein structure using software such as AutoDock Tools, Maestro (Schrödinger), or Chimera. This involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Repairing any missing residues or atoms.

-

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem or ZINC.

-

Optimize the ligand's geometry using a computational chemistry program (e.g., Avogadro, Gaussian) with a suitable force field (e.g., MMFF94) or quantum mechanical method.

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Grid Box Generation:

-

Define the binding site on the receptor. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction algorithms.

-

Generate a grid box that encompasses the defined binding site. The grid box defines the space where the docking algorithm will search for favorable ligand poses.

-

-

Docking Simulation:

-

Perform the docking using a program like AutoDock Vina, Glide, or GOLD. These programs use scoring functions to evaluate the binding energy of different ligand poses.

-

Set the parameters for the docking algorithm (e.g., number of runs, exhaustiveness of the search). A higher number of runs increases the likelihood of finding the optimal binding pose.

-

-

Analysis of Results:

-

Analyze the docking results to identify the best binding pose based on the predicted binding energy (in kcal/mol).

-

Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding pocket.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method that analyzes the physical movements of atoms and molecules over time. It provides insights into the stability of the ligand-receptor complex and the dynamics of their interaction.

Detailed Protocol for MD Simulation of this compound-Receptor Complex:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedron).

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble). This allows the solvent to equilibrate around the protein-ligand complex.

-

Perform a second equilibration step at constant pressure (NPT ensemble) to ensure the system reaches the correct density. Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax without disturbing the complex.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. The trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to evaluate the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the receptor.

-

Binding Free Energy Calculation (e.g., MM/PBSA, MM/GBSA): To estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

-

-

Quantitative Data Presentation

The following tables summarize the quantitative data from in silico studies on the binding of this compound to various receptors.

Table 1: Molecular Docking Results for this compound with Inflammatory Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues | Reference |

| COX-2 | -7.50 | 3.21 µM | TYR385, PHE381, TRP387, GLY526, LEU384, MET522 | [5] |

| JAK1 | -8.38 kJ/mol | - | - | [6][7] |

| JAK2 | - | - | - | [6][7] |

Note: Data for JAK1 and JAK2 binding energies were presented in kJ/mol in the source and are reported as such. Specific interacting residues for JAK1 and JAK2 were not detailed in the available search results.

Table 2: Putative Interactions of this compound with Nociceptive Receptors

| Target Receptor | Interaction Type | Evidence |

| CB1 | Binding | In silico molecular docking of Acmella oleracea alkylamides[1] |

| CB2 | Binding Affinity | In vitro binding assay with Acmella oleracea extract (20% spilanthol)[2][3] |

| TRPV1 | Partial Agonist | In silico molecular docking of Acmella oleracea alkylamides[1] |

Note: Specific quantitative binding affinities (e.g., Kd, Ki) for isolated this compound with CB1, CB2, and TRPV1 from in silico studies are not yet available in the reviewed literature.

Visualization of Signaling Pathways and Workflows

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an in silico receptor binding study and the logical relationship between different computational methods.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the putative receptors of this compound.

Cannabinoid Receptor 1 (CB1) Signaling

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.

Transient Receptor Potential Vanilloid 1 (TRPV1) Signaling

TRPV1 is a non-selective cation channel activated by various noxious stimuli. Its activation leads to an influx of Ca2+ and Na+, causing depolarization and the sensation of pain.

Conclusion

In silico modeling provides a powerful and efficient approach to investigate the molecular interactions between this compound and its putative receptors. Molecular docking and molecular dynamics simulations offer valuable insights into binding affinities, interaction patterns, and the stability of the ligand-receptor complexes. The current evidence points towards COX-2, JAK1/2, and proteins in the TLR4 pathway as potential targets, with emerging data suggesting a significant role for the CB1, CB2, and TRPV1 receptors in mediating the analgesic and anti-inflammatory effects of this compound. Further computational and experimental studies are warranted to validate these interactions and to fully elucidate the pharmacological profile of this promising natural compound. This guide provides a foundational framework for researchers to design and execute such in silico investigations.

References

Toxicological Profile of Spilanthol: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of toxicological research on Spilanthol, the primary bioactive N-alkylamide isolated from Spilanthes acmella (also known as Acmella oleracea). This document synthesizes available data from in vivo and in silico studies to support risk assessment and guide future research in the development of Spilanthol-based therapeutics. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided.

Acute and Chronic Toxicity in Animal Models

Toxicological assessments of Spilanthol have been conducted using various animal models, primarily focusing on extracts of Spilanthes acmella. While data on pure Spilanthol is limited, these studies provide valuable insights into its potential toxicity.

Acute Oral Toxicity

Acute toxicity studies are crucial for determining the immediate adverse effects of a substance after a single dose. The median lethal dose (LD50) is a key metric derived from these studies.

Table 1: Acute Toxicity Data for Spilanthol and Spilanthes acmella Extracts

| Test Substance | Animal Model | Route of Administration | LD50 / Toxicity Value | Source(s) |

| Spilanthol (in silico) | Rat | Oral | ~4387 mg/kg (Predicted) | [1] |

| Hydroethanolic Extract | Zebrafish (Danio rerio) | Oral | 148.42 mg/kg | [2] |

| Aqueous Extract | Mouse | Oral | > 3 g/kg (No adverse effects observed) | [3] |

| Hexanic Extract | Rat | Intraperitoneal | Induces tonic-clonic convulsions at 100-150 mg/kg | [4][5] |

Note: The LD50 for Spilanthol in rats is a predicted value from in silico studies and should be interpreted with caution pending experimental verification.

Sub-chronic and Chronic Toxicity

Chronic toxicity studies evaluate the potential health effects of repeated exposure to a substance over a prolonged period.

A 60-day study in Wistar and spontaneously hypertensive rats administered a hydroethanolic extract of Acmella oleracea (containing 97.7% Spilanthol) at a dose of 100 mg/kg revealed moderate alterations in liver enzymes. Specifically, there were observable changes in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels[1][6]. However, no significant histopathological alterations were found in the liver or other organs at this dose[1][6].

Genotoxicity and Carcinogenicity

In silico models have been employed to predict the genotoxic and carcinogenic potential of Spilanthol. These computational predictions suggest that Spilanthol may be mutagenic in the Ames test and potentially carcinogenic in both rats and mice[1][7]. It is critical to note that these are predictions and require experimental validation through established in vitro and in vivo assays.

Conversely, some research has indicated antimutagenic properties of Spilanthol. One study demonstrated its ability to reduce mutations induced by 2-aminoanthracene and norfloxacin in Salmonella Typhimurium strains[8].

Neurotoxicity

A notable toxicological finding is the convulsant effect observed with a hexanic extract of Spilanthes acmella in rats. Intraperitoneal administration of the extract at doses of 100 to 150 mg/kg induced full tonic-clonic convulsions, which were accompanied by electrographic seizures[4][5]. The specific mechanism underlying these convulsions has not been fully elucidated but points to a direct action on the central nervous system.

Experimental Protocols

The following sections outline standardized protocols for key toxicological studies, based on OECD guidelines. These methodologies are essential for ensuring the reproducibility and validity of experimental findings.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a single oral dose of Spilanthol.

90-Day Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)

This study provides information on the potential adverse effects of repeated oral administration of Spilanthol over a 90-day period.

In Vivo Micronucleus Assay (Following OECD Guideline 474)

This assay is used to assess the potential of Spilanthol to induce chromosomal damage.

Potential Mechanisms of Toxicity and Pharmacological Effects

While the precise molecular pathways of Spilanthol-induced toxicity are not fully understood, its pharmacological mechanisms offer some clues. Spilanthol is known to interact with several key signaling pathways.

Spilanthol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to the downregulation of pro-inflammatory mediators like COX-2 and iNOS[9][10]. It also activates the AMPK pathway, which is involved in metabolic regulation[11][12]. Its interaction with cannabinoid (CB1) and TRPV1 receptors may contribute to its analgesic and other neurological effects[8]. The convulsant activity observed with Spilanthes extracts suggests a potential for neurotoxicity that warrants further investigation into the specific molecular targets within the central nervous system.

Conclusion and Future Directions

The available toxicological data on Spilanthol, primarily derived from studies on Spilanthes acmella extracts, suggests a relatively low acute oral toxicity in rodents. However, the potential for liver enzyme alterations with chronic exposure and the observed convulsant effects in some studies highlight the need for further investigation. The in silico predictions of genotoxicity and carcinogenicity are significant and necessitate comprehensive experimental evaluation using standardized in vitro and in vivo assays.

Future research should prioritize:

-

Acute and chronic toxicity studies on pure Spilanthol in rodent models to establish a definitive toxicological profile, including an experimental LD50 and a No-Observed-Adverse-Effect Level (NOAEL).

-

In-depth mechanistic studies to elucidate the signaling pathways involved in Spilanthol-induced toxicity, particularly its neurotoxic effects.

-

Comprehensive genotoxicity and carcinogenicity testing of pure Spilanthol to validate or refute the in silico predictions.

A thorough understanding of the toxicological profile of pure Spilanthol is imperative for its safe development as a therapeutic agent. This guide serves as a foundational resource for researchers to design and execute the necessary studies to fill the current knowledge gaps.

References

- 1. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Phytochemistry, Pharmacology and Toxicology of Spilanthes acmella: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of convulsions induced by a hexanic extract of Spilanthes acmella var. oleracea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Characteristics of the Hydroethanolic Extract of Acmella oleracea (L) R. K. Jansen Flowers: ADME/Tox In Silico and In Vivo Antihypertensive and Chronic Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]

- 8. scielo.br [scielo.br]

- 9. Acute Toxicity of the Hydroethanolic Extract of the Flowers of Acmella oleracea L. in Zebrafish (Danio rerio): Behavioral and Histopathological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Antioxidant and Anti-Inflammatory Effects of Spilanthes acmella and Its Health Beneficial Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Protocol for supercritical CO2 extraction of Spiranthol A

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spilanthol, a bioactive N-alkylamide found in Acmella oleracea (also known as Spilanthes acmella or Jambu), is of significant interest for its anesthetic, anti-inflammatory, antiseptic, and insecticidal properties.[1] Supercritical CO2 (scCO2) extraction is a green and efficient method for obtaining high-purity Spilanthol extracts, offering advantages such as the absence of toxic organic solvents and high selectivity.[2] This document provides a detailed protocol for the supercritical CO2 extraction of Spilanthol, summarizing key experimental parameters and expected outcomes based on published research.

Data Presentation

The following tables summarize the quantitative data from various studies on the supercritical CO2 extraction of Spilanthol, providing a comparative overview of the process parameters and their impact on yield and purity.

Table 1: Supercritical CO2 Extraction Parameters and Yields of Spilanthol

| Plant Part | Pressure (bar) | Temperature (°C) | Co-solvent | Spilanthol Yield (%) | Overall Extract Yield (%) | Reference |

| Flowers | 300 | 40 | None | 0.31 - 1.07 | Not Reported | [3] |

| Flowers | 100 - 300 | 40 - 70 | None | 0.57 - 2.60 | 7 - 9 | [1] |

| Flowers | 320 | 70 | None | 25.91 | 9.72 | |

| Flowers | Not Specified | 50 - 70 | Not Specified | Not Reported | Not Reported | |

| Flowers, Leaves, Stems | Not Specified | Not Specified | Ethanol, Water | 19.7 (Leaves) - 65.4 (Flowers) | Not Reported | [2] |

Table 2: Influence of CO2 Density on Spilanthol Extraction from Flowers at 70°C

| CO2 Density ( kg/m ³) | Spilanthol Yield (%) | Spilanthol Selectivity (%) | Overall Extract Yield (%) | Reference |

| 700 | Not Reported | Not Reported | ~5.5 | [1] |

| 800 | 2.6 | 34.6 | ~7.5 | [1] |

| 900 | Not Reported | Not Reported | ~9.0 | [1] |

Experimental Protocols

This section outlines a detailed methodology for the supercritical CO2 extraction of Spilanthol from Acmella oleracea flowers, based on optimized conditions reported in the literature.

1. Plant Material Preparation

-

Plant Part Selection: Flowers of Acmella oleracea are recommended as they have the highest concentration of Spilanthol.[2][4]

-

Drying: The plant material should be dried to reduce moisture content, which can affect extraction efficiency. Lyophilization (freeze-drying) is a suitable method.[3] Alternatively, partial dehydration with cold air circulation can be used.

-

Grinding: The dried plant material should be ground to a uniform particle size to increase the surface area available for extraction.

2. Supercritical CO2 Extraction Procedure

-

Apparatus: A laboratory-scale or pilot-scale supercritical fluid extraction (SFE) system is required.

-

Extraction Parameters:

-

Pressure: 300-320 bar

-

Temperature: 40-70°C

-

CO2 Flow Rate: A constant mass flow rate should be maintained.

-

Co-solvent: While scCO2 alone is effective, ethanol can be used as a co-solvent to potentially enhance the extraction of certain compounds.[2]

-

Extraction Time: The extraction can be performed with an initial static period followed by a dynamic extraction period.

-

-

Detailed Steps:

-

Load the ground plant material into the extractor vessel.

-

Pressurize the system with CO2 to the desired pressure (e.g., 300 bar).

-

Heat the system to the desired temperature (e.g., 70°C).

-

(Optional) Introduce a co-solvent like ethanol at a specific rate.

-

Allow for a static extraction period (e.g., 30 minutes) where the CO2 and plant material are in contact without flow.

-

Initiate dynamic extraction by flowing supercritical CO2 through the extractor vessel at a constant rate.

-

Collect the extract in a separator vessel by reducing the pressure, which causes the CO2 to return to a gaseous state and leave the extract behind.

-

Continue the dynamic extraction for a predetermined time (e.g., 1-2 hours) or until the extraction yield plateaus.

-

Depressurize the system and collect the crude Spilanthol-rich extract.

-

3. Post-Extraction Processing and Analysis

-

Purification: The crude extract can be further purified using techniques like Thin Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) to isolate Spilanthol.[1][5]

-

Quantification: The concentration of Spilanthol in the extract should be determined using analytical methods such as:

Mandatory Visualization

Experimental Workflow for Supercritical CO2 Extraction of Spilanthol

Caption: Workflow for Spilanthol extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: High-Yield Solvent Extraction of Spilanthol from Acmella oleracea Flowers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-yield solvent extraction methods for obtaining Spilanthol, a bioactive N-alkylamide, from the flowers of Acmella oleracea. This document outlines various extraction techniques, from conventional to modern, and offers detailed protocols to guide researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

Spilanthol ((2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide) is the primary bioactive compound responsible for the pungent taste and analgesic properties of Acmella oleracea, commonly known as the "toothache plant".[1][2] Its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects, have made it a compound of significant interest for pharmaceutical and cosmetic applications.[1][3] The concentration of spilanthol is highest in the flower heads of the plant.[4] Achieving high-yield extraction of spilanthol is crucial for research and development. This document details and compares several solvent extraction methods to facilitate the efficient isolation of this valuable compound.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of spilanthol. Below is a summary of quantitative data from various studies, comparing different extraction techniques and solvents.

Table 1: Comparison of Spilanthol Extraction Yields Using Various Methods

| Extraction Method | Solvent | Plant Material | Yield of Spilanthol | Reference |

| Maceration | 75% Ethanol | In vitro whole plant | 0.98% | [5] |

| Maceration | Methanol | Aerial parts | 1.3% (absolute amount) | [6] |

| Soxhlet Extraction | n-hexane | Not specified | Not specified | [7] |

| Soxhlet Extraction | Methanol | Not specified | Not specified | [7] |

| Ultrasound-Assisted Extraction (UAE) | Dichloromethane | Flower heads | 11.30% - 11.60% (dry extract) | [8] |

| Microwave-Assisted Extraction (MAE) | 75% Ethanol | In vitro whole plant | 3.09% | [5][9] |

| Microwave-Assisted Extraction (MAE) | Not specified | Aerial parts | Higher yield than hydrodistillation | [10] |

| Supercritical CO2 Extraction (SFE) | Supercritical CO2 | Flowers, leaves, stems | Not specified | [6] |

| Natural Deep Eutectic Solvents (NADES) | Choline chloride:1,2-propanediol (1:2) + 20% water | Flower heads | 244.58 µg/mL | [8][11] |

| Natural Deep Eutectic Solvents (NADES) | Ethanol | Flower heads | 245.93 µg/mL | [8][11] |

Note: Direct comparison of yields can be challenging due to variations in experimental conditions, plant material, and reporting units across different studies.

Experimental Protocols

This section provides detailed protocols for the most effective and commonly used methods for spilanthol extraction.

Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[10]

Protocol:

-

Sample Preparation: Air-dry fresh Acmella oleracea flowers and grind them into a fine powder.

-

Extraction:

-

Place a specific amount of the powdered plant material (e.g., 1 gram) into a microwave-safe extraction vessel.

-

Add the chosen solvent, such as 75% ethanol, at a specific solid-to-solvent ratio (e.g., 1:10 w/v).[5]

-

Secure the vessel in the microwave extractor.

-

-

Microwave Parameters:

-

Set the microwave power (e.g., 100 W).

-

Set the extraction time (e.g., 30 seconds).

-

Set the temperature (e.g., 50°C).

-

-

Post-Extraction:

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to obtain the crude spilanthol extract.

-

Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.

Protocol:

-

Sample Preparation: Use ground, dried Acmella oleracea flower heads.

-

Extraction:

-

Place a known quantity of the powdered plant material (e.g., 10 grams) into an extraction vessel.

-

Add a suitable solvent, such as dichloromethane, at a defined ratio (e.g., 1:15 w/v).[8]

-

Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

-

-

Ultrasonic Parameters:

-

Post-Extraction:

-

Filter the extract to separate the solid residue.

-

Repeat the extraction process with fresh solvent for exhaustive extraction.

-

Combine the filtrates and evaporate the solvent to yield the crude extract.

-

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, typically CO2, as the extraction solvent. This method is known for its selectivity and for yielding solvent-free extracts.

Protocol:

-

Sample Preparation: Use dried and ground Acmella oleracea flowers.

-

Extraction:

-

Load the ground plant material into the SFE extractor vessel.

-

-

SFE Parameters:

-

Post-Extraction:

-

The spilanthol-rich extract is collected in a separator by depressurizing the supercritical fluid.

-

The CO2 can be recycled.

-

Natural Deep Eutectic Solvents (NADES) Extraction

NADES are considered green solvents and have shown high efficiency in extracting bioactive compounds.

Protocol:

-

NADES Preparation:

-

Sample Preparation: Use 50 mg of ground Acmella oleracea flower heads.[8]

-

Extraction:

-

Post-Extraction:

-

Centrifuge the mixture to separate the solid material.

-

The supernatant contains the extracted spilanthol.

-

Visualizations

General Workflow for Spilanthol Extraction

Caption: General workflow for Spilanthol extraction from Acmella oleracea flowers.

Deduced Biosynthetic Pathway of Spilanthol

N-alkylamides like spilanthol are biosynthesized through the condensation of a fatty acid and a decarboxylated amino acid.[4][12] The fatty acid portion is derived from unsaturated fatty acid precursors.[4]

Caption: Deduced biosynthetic pathway of Spilanthol.

Conclusion

The choice of extraction method for spilanthol from Acmella oleracea flowers depends on factors such as desired yield, purity, processing time, cost, and environmental considerations. Modern techniques like MAE and UAE offer rapid extraction with high efficiency.[5][10] SFE provides a green alternative yielding highly pure, solvent-free extracts.[6] NADES also represent a promising green chemistry approach with comparable yields to conventional organic solvents.[8][11] The protocols and comparative data presented in these application notes serve as a valuable resource for researchers to optimize their spilanthol extraction processes.

References

- 1. High therapeutic potential of Spilanthes acmella: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Spilanthes Ethnopharmacology, Phytochemistry, and Pharmacological Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction, Purification, Quantification, and Stability of Bioactive Spilanthol from Acmella oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Natural Deep Eutectic Solvents for the Extraction of Spilanthol from Acmella oleracea (L.) R.K.Jansen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review of the Chemistry and Biological Activities of Acmella oleracea (“jambù”, Asteraceae), with a View to the Development of Bioinsecticides and Acaricides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Spiranthol A Purification by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiranthol A, also known as spilanthol, is a bioactive N-alkylamide predominantly found in the plant Acmella oleracea. This compound is of significant interest to the pharmaceutical and cosmetic industries due to its wide range of biological activities, including anti-inflammatory, analgesic, and muscle-relaxing properties, earning it the nickname "herbal botox".[1][2] The effective isolation and purification of this compound from crude plant extracts are crucial for its characterization, biological screening, and potential therapeutic applications.

This document provides detailed protocols for the purification of this compound using various chromatographic techniques, including Solid-Phase Extraction (SPE) and Flash Chromatography. It also presents quantitative data to compare the efficacy of these methods and visual diagrams to illustrate the purification workflow and the compound's mechanism of action.

General Workflow for this compound Purification

The purification of this compound from Acmella oleracea typically follows a multi-step process that begins with extraction from the plant material, followed by one or more chromatographic steps to isolate the target compound from other phytochemicals. The purity of the final product is then assessed using analytical techniques such as HPLC and NMR.

Caption: General experimental workflow for this compound purification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound Purification

Solid-Phase Extraction is a rapid and efficient method for sample clean-up and fractionation. This protocol is adapted from a "green chemistry" approach using ethanolic solutions for elution.[3]

Materials:

-

Crude ethanolic extract of Acmella oleracea

-

C18 SPE Cartridge

-

Ethanol (EtOH)

-

Deionized Water

-

Dichloromethane (for final purity enhancement, optional)

-

Collection tubes

Methodology:

-

Column Activation and Equilibration:

-

Activate the C18 SPE column by passing 150 mL of ethanol through it.

-

Equilibrate the column by passing 150 mL of 52% ethanol in water (v/v).[4]

-

-

Sample Loading:

-

Dissolve a known quantity of the dry ethanolic extract (e.g., 500-1000 mg) in a minimal volume of 52% ethanol.

-

Apply the dissolved extract solution to the top of the equilibrated SPE column.

-

-

Elution and Fractionation:

-

Begin the elution with 150 mL of 52% ethanol (v/v).

-

Collect the eluate in 10 mL fractions.[3] this compound is expected to elute in the later fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

-

Final Wash:

-

After collecting the main fractions, wash the column with 50 mL of 96% ethanol to elute any remaining lipophilic compounds.[3]

-

-

Post-SPE Purity Enhancement (Optional):

-

Pool the fractions with the highest purity of this compound.

-

Evaporate the solvent under reduced pressure or a stream of nitrogen.

-

Dissolve the residue in dichloromethane. Insoluble impurities may precipitate.

-

Carefully transfer the clear organic solution to a new vial, leaving the precipitate behind.

-

Evaporate the dichloromethane to yield the final purified this compound.

-

Protocol 2: Flash Chromatography for High-Purity this compound

Flash chromatography is a widely used technique for purifying compounds from complex mixtures and can yield high-purity this compound.[5] This protocol describes a general method using a normal-phase silica gel column.

Materials:

-

This compound-enriched fraction (e.g., from supercritical CO2 extraction or a crude extract)

-

Silica gel for flash chromatography (e.g., 230-400 mesh)

-

Hexane (Hex)

-

Ethyl Acetate (EtOAc)

-

Glass column for flash chromatography

-

Fraction collector or collection tubes

Methodology:

-

Column Packing:

-

Prepare a slurry of silica gel in hexane.

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.

-

Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane:EtOAc) through it.

-

-

Sample Preparation and Loading:

-

Dissolve the crude extract or enriched fraction in a minimal amount of the initial mobile phase or a slightly stronger solvent like dichloromethane.

-

Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel (dry loading). To do this, dissolve the sample in a volatile solvent, mix with silica gel, and evaporate the solvent completely.

-

Carefully apply the prepared sample to the top of the silica gel bed.

-

-

Elution and Fractionation:

-

Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient could be from 5% to 30% EtOAc over several column volumes.

-

Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC, staining with an appropriate reagent (e.g., permanganate stain) to visualize the compounds.

-

Pool the fractions containing pure this compound, as determined by TLC analysis.

-

-

Solvent Removal:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound. A purity of up to 97% can be achieved with this method.[5]

-

Data Presentation

The following tables summarize the quantitative data for this compound purification using different chromatographic methods, as reported in the literature.

Table 1: Purification of this compound using Solid-Phase Extraction (SPE)

| Starting Material | Amount of Extract | Yield of this compound | Purity of Combined Fractions | Purity after Organic Wash | Reference |

| Ethanolic Extract | 500 mg | 8.62 mg | 78.87% | 87.25% - 91.93% | [3] |

| Ethanolic Extract | 1000 mg | 15.46 mg | 80.27% | 87.25% - 91.93% | [3] |

| NADES Extract | 150 mL | 12.21 mg | 71.65% | 89.71% | [3] |

Table 2: Purity of this compound from Different Purification Techniques

| Chromatographic Method | Purity Achieved | Reference |

| Flash Chromatography | 97% | [5] |

| Solid-Phase Extraction (SPE) | 89-94% (highest individual fractions) | [3][4] |

| Counter-Current Chromatography (CCC) | 52% (in one study) | [6] |

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and various interleukins.

Caption: this compound's anti-inflammatory mechanism of action.

Conclusion